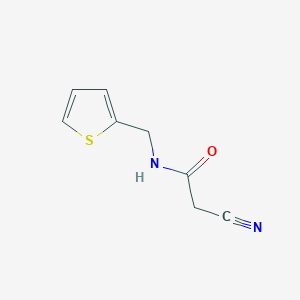

2-Cyano-N-(2-thienylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyano-N-(2-thienylmethyl)acetamide is a biochemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . It is used for research purposes .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-Cyano-N-(2-thienylmethyl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of 2-Cyano-N-(2-thienylmethyl)acetamide is represented by the SMILES notation: C1=CSC(=C1)CNC(=O)CC#N .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Toxicological Evaluation for Food and Beverage Applications A toxicological evaluation of a compound closely related to 2-Cyano-N-(2-thienylmethyl)acetamide, identified as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (S2227), was conducted to assess its safety for use in food and beverage applications. This evaluation included studies on its metabolic breakdown, genotoxicity, and oral toxicity in rats, demonstrating its potential safety for consumption at certain levels (Karanewsky et al., 2015).

Heterocyclic Synthesis 2-Cyano-N-(2-hydroxyethyl) acetamide, a compound with structural similarities to 2-Cyano-N-(2-thienylmethyl)acetamide, has been extensively studied for its utility in the synthesis of heterocyclic compounds. These compounds are crucial intermediates in the development of various synthetically useful and novel heterocyclic systems, showcasing the importance of cyanoacetamides in pharmaceutical and chemical research (Gouda et al., 2015).

Synthesis of Heterocyclic Compounds Containing Thienylbenzo[h]Quinoline Moiety Research on the synthesis of new heterocyclic compounds incorporating the thienylbenzo[h]quinoline moiety has been carried out using related cyanoacetamide derivatives. These studies highlight the compound's role in generating novel heterocyclic systems, which could be of interest in developing new therapeutic agents (Al-Taifi et al., 2016).

Antitumor Activity Studies have been conducted on the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives starting from cyanoacetamides similar to 2-Cyano-N-(2-thienylmethyl)acetamide. These compounds exhibited promising inhibitory effects on various cancer cell lines, underscoring the potential of cyanoacetamide derivatives in cancer research (Albratty et al., 2017).

Synthesis of Substituted 1,3-Cyclohexadienes and Heterocyclic Compounds Cyanoacetamide derivatives have been used to synthesize substituted 1,3-cyclohexadienes, thieno[2,3-d]pyrimidine-4(3H)-thiones, and pyridine-2(1H)-thiones through Michael reactions. This research demonstrates the versatility of cyanoacetamides in synthesizing diverse heterocyclic compounds with potential pharmaceutical applications (Dyachenko et al., 2004).

Propiedades

IUPAC Name |

2-cyano-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUSPUIOGRNHSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-N-(2-thienylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B350599.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350604.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350614.png)

![N-[5-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B350628.png)

![4-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B350632.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B350634.png)

![2-(4-isopropylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B350639.png)

![2-phenyl-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B350642.png)

![5-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B350671.png)

![2-methoxy-3-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide](/img/structure/B350678.png)